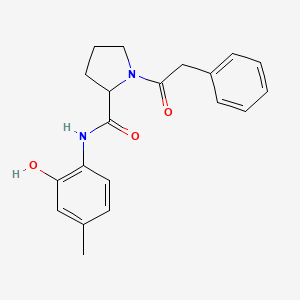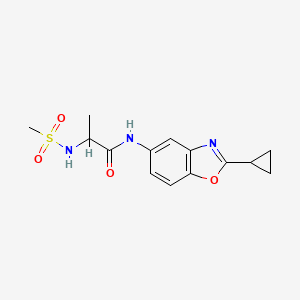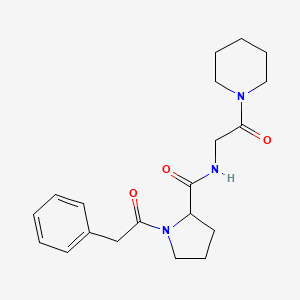
N-methyl-N-(1,3-thiazol-4-ylmethyl)-2,3-dihydro-1H-indene-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-(1,3-thiazol-4-ylmethyl)-2,3-dihydro-1H-indene-5-sulfonamide, also known as MTSEA, is a sulfhydryl-specific reagent that is widely used in scientific research. This compound is a small molecule that can selectively modify cysteine residues in proteins, which makes it a valuable tool for studying protein structure and function.
Mechanism of Action
N-methyl-N-(1,3-thiazol-4-ylmethyl)-2,3-dihydro-1H-indene-5-sulfonamide is a sulfhydryl-specific reagent, which means that it can selectively modify cysteine residues in proteins. The mechanism of action of this compound involves the formation of a disulfide bond with the cysteine residue. This reaction can occur under both oxidizing and reducing conditions, which makes this compound a versatile tool for studying cysteine residues in proteins.
Biochemical and Physiological Effects:
This compound can have both biochemical and physiological effects on proteins. By modifying cysteine residues, this compound can alter the structure and function of proteins. This can lead to changes in enzyme activity, protein stability, and protein-protein interactions. In addition, this compound can also have physiological effects on cells and tissues, as it can modify cysteine residues in membrane proteins and ion channels.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-methyl-N-(1,3-thiazol-4-ylmethyl)-2,3-dihydro-1H-indene-5-sulfonamide is its ability to selectively modify cysteine residues in proteins. This makes it a valuable tool for studying protein structure and function. In addition, this compound is a small molecule that can easily penetrate cells and tissues, which makes it useful for studying proteins in their native environment. However, there are also some limitations to the use of this compound. For example, the modification of cysteine residues can be reversible, which can make it difficult to interpret experimental results. In addition, this compound can also modify other amino acids, such as histidine and methionine, which can complicate data interpretation.
Future Directions
There are many potential future directions for the use of N-methyl-N-(1,3-thiazol-4-ylmethyl)-2,3-dihydro-1H-indene-5-sulfonamide in scientific research. One area of interest is the development of new sulfhydryl-specific reagents that can selectively modify other amino acids, such as histidine and methionine. Another area of interest is the use of this compound in the study of membrane proteins and ion channels, as these proteins play important roles in many physiological processes. Finally, there is also potential for the use of this compound in drug discovery, as it can be used to identify potential drug targets and to study the mechanism of action of drugs.
Synthesis Methods
N-methyl-N-(1,3-thiazol-4-ylmethyl)-2,3-dihydro-1H-indene-5-sulfonamide can be synthesized using a multi-step process that involves the reaction of various starting materials. The synthesis begins with the preparation of 2,3-dihydro-1H-indene-5-sulfonamide, which is then reacted with thiazole-4-carboxylic acid to form the corresponding ester. The ester is then reduced to the alcohol, which is subsequently methylated to produce this compound.
Scientific Research Applications
N-methyl-N-(1,3-thiazol-4-ylmethyl)-2,3-dihydro-1H-indene-5-sulfonamide has a wide range of applications in scientific research. One of the most common uses of this compound is in the study of protein structure and function. By selectively modifying cysteine residues in proteins, researchers can gain insights into the role of these residues in protein folding, stability, and activity. This compound can also be used to study protein-protein interactions, as it can modify cysteine residues that are involved in these interactions.
Properties
IUPAC Name |
N-methyl-N-(1,3-thiazol-4-ylmethyl)-2,3-dihydro-1H-indene-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S2/c1-16(8-13-9-19-10-15-13)20(17,18)14-6-5-11-3-2-4-12(11)7-14/h5-7,9-10H,2-4,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBTGKEBSZMOZOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CSC=N1)S(=O)(=O)C2=CC3=C(CCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 2-(carbamoylamino)-4-methylpentanoate](/img/structure/B7532800.png)

![N-(3-phenylsulfanylpropyl)-2-(7,7,9-trimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7532811.png)

![N-[2-[1-[2-(2,3-dihydro-1H-inden-5-ylamino)-2-oxoethyl]benzimidazol-2-yl]ethyl]benzamide](/img/structure/B7532836.png)

![Imidazol-1-yl-[4-(2-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7532850.png)

![N-methyl-N-[(5-methylfuran-2-yl)methyl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B7532857.png)

![N-[1-(dimethylamino)-1-oxopropan-2-yl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7532871.png)



